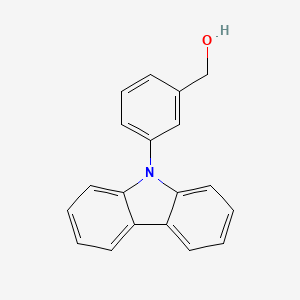
(3-(9H-Carbazol-9-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(9H-Carbazol-9-yl)phenyl)methanol is an organic compound that features a carbazole moiety attached to a phenyl group, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9H-Carbazol-9-yl)phenyl)methanol typically involves the reaction of 9H-carbazole with a suitable phenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where 9H-carbazole is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
(3-(9H-Carbazol-9-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: The major products include (3-(9H-Carbazol-9-yl)phenyl)aldehyde and (3-(9H-Carbazol-9-yl)phenyl)carboxylic acid.
Reduction: The major products depend on the specific reduction pathway but can include various hydrogenated derivatives.
Substitution: The products vary based on the substituent introduced, such as brominated or nitrated derivatives.
科学研究应用
(3-(9H-Carbazol-9-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties
作用机制
The mechanism of action of (3-(9H-Carbazol-9-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. In electronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
(3,5-di(9H-carbazol-9-yl)phenyl)methanol: This compound has two carbazole units attached to the phenyl group, offering different electronic properties.
9-phenyl-9H-carbazole: Lacks the methanol group, resulting in different reactivity and applications.
Polycarbazole derivatives: These polymers have multiple carbazole units, providing enhanced electronic and mechanical properties
Uniqueness
(3-(9H-Carbazol-9-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines the electronic properties of carbazole with the reactivity of the methanol group. This makes it a versatile compound for various applications, particularly in the field of organic electronics and materials science.
属性
分子式 |
C19H15NO |
|---|---|
分子量 |
273.3 g/mol |
IUPAC 名称 |
(3-carbazol-9-ylphenyl)methanol |
InChI |
InChI=1S/C19H15NO/c21-13-14-6-5-7-15(12-14)20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,21H,13H2 |
InChI 键 |
RIBDGOULYPSHFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11743343.png)
![N,N-dimethyl-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11743344.png)
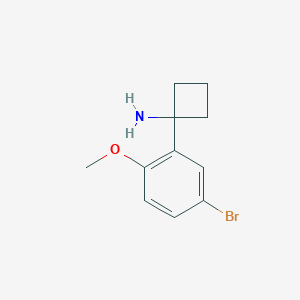
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11743367.png)
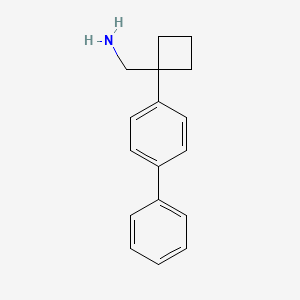
![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743379.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743386.png)
amine](/img/structure/B11743388.png)
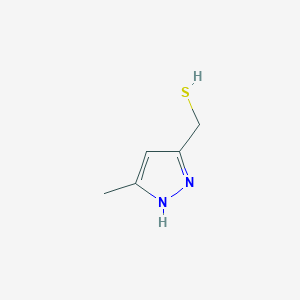
![[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid](/img/structure/B11743398.png)
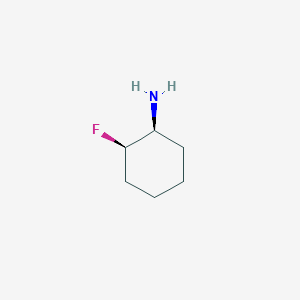
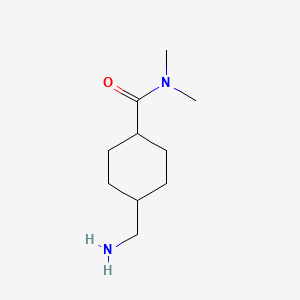
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743430.png)
